molecular formula C22H28N2O3 B7753266 N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide

N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide

Cat. No.: B7753266
M. Wt: 368.5 g/mol
InChI Key: YOHDJYMXYQYNRW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide is an organic compound that belongs to the class of benzofurans This compound is characterized by a benzofuran core substituted with a cyclopentyl group, a diallylamino group, a hydroxyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Diallylamino Group: The diallylamino group can be introduced through a nucleophilic substitution reaction using diallylamine and a suitable leaving group on the benzofuran core.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or osmium tetroxide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The diallylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-methylbenzamide: Similar structure but lacks the benzofuran core and diallylamino group.

    N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of a benzofuran ring.

    N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of a benzofuran ring.

Uniqueness

N-cyclopentyl-4-((diallylamino)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide is unique due to its combination of a benzofuran core, cyclopentyl group, diallylamino group, hydroxyl group, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[[bis(prop-2-enyl)amino]methyl]-N-cyclopentyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-12-24(13-5-2)14-17-18(25)10-11-19-21(17)20(15(3)27-19)22(26)23-16-8-6-7-9-16/h4-5,10-11,16,25H,1-2,6-9,12-14H2,3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHDJYMXYQYNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN(CC=C)CC=C)O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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